

Application Note: Strategic Utilization of Nonan-3-amine HCl in Agrochemical SAR Profiling

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Compound of Interest

Compound Name: *nonan-3-amine hydrochloride*

CAS No.: 855958-78-0

Cat. No.: B6284638

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Abstract

This technical guide details the application of **Nonan-3-amine hydrochloride** (CAS 33787-95-0) as a strategic building block in the synthesis and optimization of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While linear fatty amines are common surfactant precursors, the branched architecture of nonan-3-amine offers unique steric properties and metabolic stability profiles. This note provides a validated protocol for derivatizing this amine into lipophilic carboxamides, followed by a methodology for evaluating mycelial growth inhibition.

Part 1: Chemical Profile & Rationale

The Molecule

Nonan-3-amine hydrochloride is the salt form of a 9-carbon primary amine with the amino group positioned at the third carbon.

- Formula:
- Molecular Weight: 179.73 g/mol (salt basis)

- Key Feature: The C3-positioning creates a chiral center (in racemic mixtures) and a "short-branch/long-tail" steric profile (Ethyl vs. Hexyl chains at the nitrogen alpha-position).

Strategic Value in Agrochemical Design (SAR)

In the development of modern fungicides, particularly Carboxamides (SDHIs), the "amine tail" is critical for anchoring the molecule within the hydrophobic pocket of the target enzyme (Complex II).

- Metabolic Stability: Unlike linear n-nonylamine, which is rapidly degraded via terminal -oxidation, the branching at the 3-position sterically hinders enzymatic attack, potentially extending the half-life of the active ingredient (AI) in planta.
- Lipophilicity Modulation: The C9 chain provides significant hydrophobicity (high LogP), essential for cuticular penetration.
- Chirality: The 3-amino position introduces chirality. Enantiomers of SDHIs often exhibit vastly different binding affinities; using nonan-3-amine allows for the exploration of chiral pharmacophores.

Part 2: Synthetic Protocol (Amide Coupling)

Objective: Synthesize N-(nonan-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a structural analog of commercial SDHI fungicides, to evaluate the efficacy of the nonan-3-amine tail.

Materials

- Amine Source: **Nonan-3-amine hydrochloride** (>97% purity).
- Acylating Agent: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Standard SDHI scaffold).
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
- Solvent: Dichloromethane (DCM), anhydrous.
- Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional, for sluggish reactions.

Step-by-Step Synthesis Workflow

Step 1: Free-Basing (In-situ)

- Charge a round-bottom flask with 1.0 equiv of Nonan-3-amine HCl.
- Suspend in anhydrous DCM (0.1 M concentration).
- Cool to 0°C under atmosphere.
- Add 2.5 equiv of DIPEA dropwise. Note: Extra base is required to neutralize the HCl salt and scavenge the HCl generated during coupling.
- Stir for 15 minutes to ensure full liberation of the free amine.

Step 2: Acylation

- Dissolve 1.1 equiv of the Pyrazole Acid Chloride in minimal DCM.
- Add the acid chloride solution dropwise to the amine mixture at 0°C.
- Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
- Monitoring: Check progress via TLC (System: Hexane/EtOAc 4:1). The amine spot (ninhydrin active) should disappear.

Step 3: Work-up & Purification

- Quench with saturated solution.
- Extract with DCM (). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and then Brine.
- Dry over

, filter, and concentrate in vacuo.

- Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Synthetic Logic Diagram



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Caption: Figure 1: One-pot synthesis strategy for converting Nonan-3-amine HCl into a lipophilic carboxamide fungicide candidate.

Part 3: Biological Evaluation (Fungal Inhibition)

Objective: Determine the

of the synthesized amide against *Rhizoctonia solani* (Rice Sheath Blight), a standard model organism for SDHI testing.

Experimental Design

- Method: Poisoned Food Technique (Mycelial Growth Inhibition).
- Controls:
 - Negative: Potato Dextrose Agar (PDA) + Solvent (DMSO).
 - Positive: Boscalid or Fluxapyroxad (Commercial SDHI standards).

Protocol

- Stock Preparation: Dissolve the synthesized amide in DMSO to create a stock solution.
- Media Dosing: Add stock solution to molten PDA (

) to achieve final concentrations of 0.1, 1, 5, 10, 25, and 50

. Pour into petri dishes.

- Inoculation: Place a 5mm mycelial plug of active *R. solani* culture in the center of each plate.
- Incubation: Incubate at
in the dark for 48–72 hours (until control plates reach 75% growth).
- Measurement: Measure colony diameter (cross-method) and calculate inhibition percentage.

Data Analysis & SAR Interpretation

Calculate the percentage of inhibition (

) using the formula:

Where

is the diameter of the control and

is the diameter of the treatment.

Expected Outcomes (Hypothetical Data for Comparison):

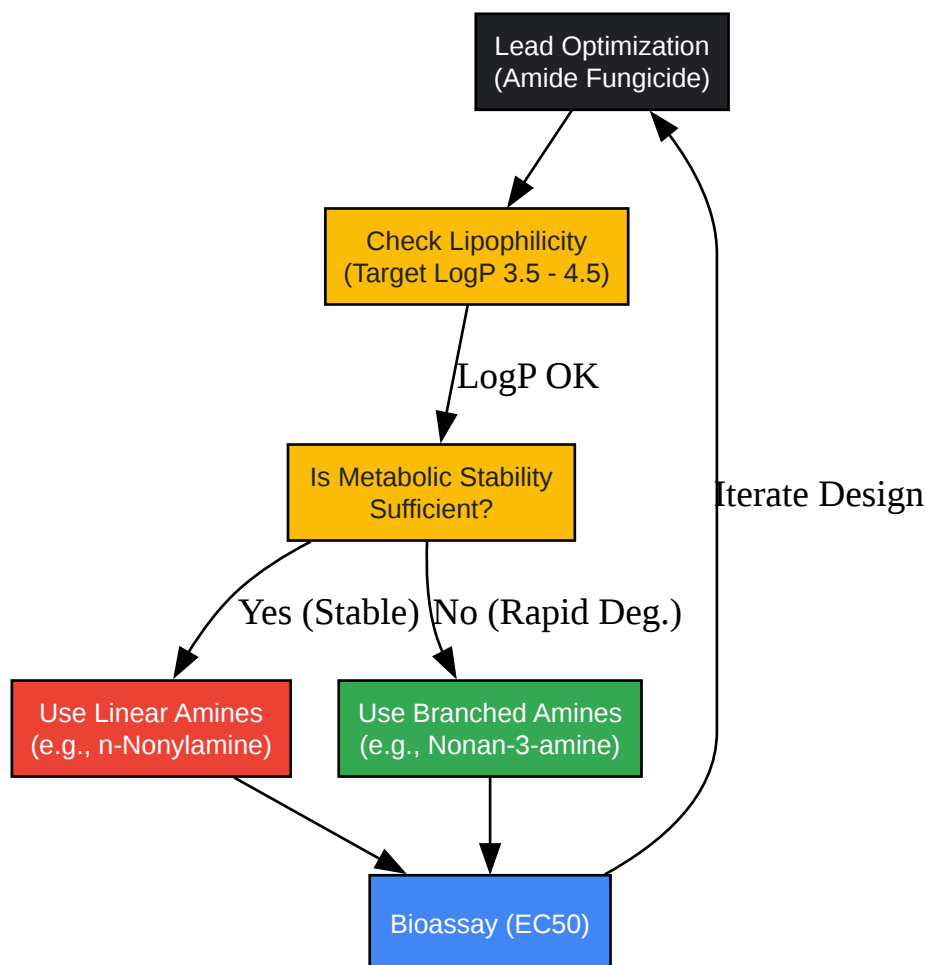
Compound	Tail Structure	LogP (Calc)	EC50 (mg/L)	SAR Insight
Control A	n-Nonyl (Linear)	4.2	12.5	Rapid degradation; moderate binding.
Test Cmpd	Nonan-3-yl (Branched)	4.1	3.2	Steric bulk improves metabolic stability.
Control B	Cyclohexyl	2.8	8.1	Lipophilicity too low for optimal penetration.

Part 4: Safety & Handling (MSDS Highlights)

- Hazards: Nonan-3-amine HCl is an irritant. The free amine (generated in situ) is corrosive and volatile.
- PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory.
- Storage: Hygroscopic. Store in a desiccator at room temperature.

Part 5: SAR Decision Logic

The following diagram illustrates the decision-making process when selecting amine tails for fungicide optimization.



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Caption: Figure 2: Decision tree for selecting branched amines like Nonan-3-amine to solve metabolic stability issues in lead compounds.

References

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